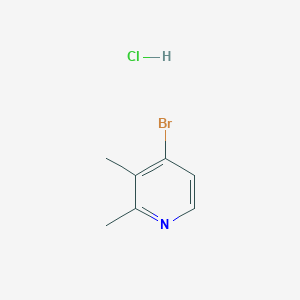

4-Bromo-2,3-dimethylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2,3-dimethylpyridine hydrochloride is a chemical compound with the molecular formula C7H8BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethylpyridine hydrochloride typically involves the bromination of 2,3-dimethylpyridine. One common method includes the reaction of 2,3-dimethylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2,3-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of a suitable solvent like tetrahydrofuran.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

While the search results do not offer extensive information specifically on the applications of "4-Bromo-2,3-dimethylpyridine hydrochloride," they do provide some relevant insights into its properties, derivatives, and related compounds.

Note: There is a related compound named "4-Bromo-3,5-dimethylpyridine" which is similar, but not the same as the target compound. Information on that compound is included to provide a more comprehensive answer.

Chemical Information

- 4-Bromo-3,5-dimethylpyridine: This compound is a heterocyclic organic compound with the molecular formula C7H8BrN. It is a pyridine derivative with methyl groups at positions 3 and 5, and a bromine atom at position 4.

- This compound: This is a related compound with the molecular formula C7H9BrClN .

Applications in Scientific Research

- Building Block: 4-Bromo-3,5-dimethylpyridine is used as a building block in synthesizing more complex organic molecules.

- Precursor: It serves as a precursor in synthesizing biologically active compounds.

- Pharmaceutical Intermediates: It is involved in developing pharmaceutical intermediates.

- Industrial Chemicals: It is used in the production of agrochemicals and other industrial chemicals.

Biological Activities

- LXR Modulation: Derivatives of 4-bromo-3,5-dimethylpyridine have been evaluated as modulators of liver X receptors (LXR), which are important in lipid metabolism and inflammation pathways. This suggests potential therapeutic applications in treating LXR-mediated diseases.

- Antimicrobial Properties: Some studies indicate that derivatives of 4-bromo-3,5-dimethylpyridine may exhibit antimicrobial activity, although specific mechanisms require further research.

Case Studies and Research Findings

- Modulation of Liver X Receptors: Certain derivatives of 4-bromo-3,5-dimethylpyridine act as LXR agonists, influencing lipid metabolism positively and reducing inflammatory markers in vitro.

- Antimicrobial Activity: Preliminary investigations into the antimicrobial properties of 4-bromo-3,5-dimethylpyridine hydrochloride suggest efficacy against various bacterial strains. Further studies are necessary to determine specific mechanisms and therapeutic potential.

- Structure-Activity Relationship (SAR): Research into SAR has demonstrated that modifications on the pyridine ring significantly affect biological activity. Comparing 4-bromo-3,5-dimethylpyridine with other halogenated pyridines reveals distinct differences in reactivity profiles and biological effects.

Synthesis and Reactions

- Synthetic Routes: 4-Bromo-3,5-dimethylpyridine can be synthesized through bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures.

- Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

- Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Processes for preparation of related compounds

Mécanisme D'action

The mechanism of action of 4-Bromo-2,3-dimethylpyridine hydrochloride in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the bromine atom. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically investigated in pharmacological studies .

Comparaison Avec Des Composés Similaires

- 2-Bromo-3,4-dimethylpyridine

- 3-Bromo-2,4-dimethylpyridine

- 4-Chloro-2,3-dimethylpyridine

Comparison: 4-Bromo-2,3-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, the presence of the bromine atom at the 4-position and the dimethyl groups at the 2 and 3 positions provide distinct electronic and steric properties, making it suitable for specific synthetic applications .

Activité Biologique

4-Bromo-2,3-dimethylpyridine hydrochloride is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and shows promise in various pharmacological applications. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound (C7H8BrN·HCl) is characterized by its bromine substitution at the 4-position and two methyl groups at the 2 and 3 positions of the pyridine ring. This structure enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, possess significant antimicrobial properties. A study conducted by Brycki et al. highlighted the effectiveness of various pyridine compounds against a range of bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The compound was found to exhibit a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Bromo-2,3-dimethylpyridine HCl | 25 | Klebsiella pneumoniae |

| Other pyridine derivatives | Varies | Various bacterial strains |

Mechanistic Studies

The mechanism of action for this compound involves interactions with microbial cell membranes and inhibition of essential metabolic pathways. A study on similar compounds indicated that they disrupt cell wall biosynthesis and interfere with nucleic acid synthesis .

Case Study: In Vivo Pharmacokinetics

A pharmacokinetic study assessed the absorption and distribution of a related compound in vivo, revealing insights into how structural modifications influence bioavailability and efficacy. The study demonstrated that certain substitutions can enhance solubility and metabolic stability while reducing cytotoxicity .

Antiviral Activity

Recent investigations have explored the antiviral properties of pyridine derivatives. A review highlighted their effectiveness against viral pathogens, suggesting that structural features like halogen substitutions can enhance antiviral activity .

Table 2: Summary of Antiviral Activities

| Compound | Activity Type | Target Virus |

|---|---|---|

| 4-Bromo-2,3-dimethylpyridine HCl | Antiviral potential | Various viruses |

| Other pyridine derivatives | Varies | Various viruses |

Propriétés

IUPAC Name |

4-bromo-2,3-dimethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-6(2)9-4-3-7(5)8;/h3-4H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLMDVURKHSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.